molecular formula C20H31N3O2 B12783570 1,3,4,5-Tetrahydro-5-((bis(2-methylpropyl)amino)acetyl)-4-methyl-2H-1,5-benzodiazepin-2-one CAS No. 118536-72-4

1,3,4,5-Tetrahydro-5-((bis(2-methylpropyl)amino)acetyl)-4-methyl-2H-1,5-benzodiazepin-2-one

Cat. No.: B12783570
CAS No.: 118536-72-4
M. Wt: 345.5 g/mol
InChI Key: ZMXKCODNUGRFMW-UHFFFAOYSA-N
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Description

1,3,4,5-Tetrahydro-5-((bis(2-methylpropyl)amino)acetyl)-4-methyl-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound, due to its unique structure, has garnered interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5-Tetrahydro-5-((bis(2-methylpropyl)amino)acetyl)-4-methyl-2H-1,5-benzodiazepin-2-one typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced via an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Addition of the Bis(2-methylpropyl)amino Group: This step involves the nucleophilic substitution reaction where the bis(2-methylpropyl)amine is introduced to the acetylated benzodiazepine intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzodiazepines, while reduction could produce alcohol derivatives.

Scientific Research Applications

1,3,4,5-Tetrahydro-5-((bis(2-methylpropyl)amino)acetyl)-4-methyl-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on various biological pathways, particularly those involving neurotransmission.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, it enhances the receptor’s affinity for GABA, leading to increased inhibitory effects and resulting in sedative and anxiolytic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

1,3,4,5-Tetrahydro-5-((bis(2-methylpropyl)amino)acetyl)-4-methyl-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

118536-72-4

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

5-[2-[bis(2-methylpropyl)amino]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C20H31N3O2/c1-14(2)11-22(12-15(3)4)13-20(25)23-16(5)10-19(24)21-17-8-6-7-9-18(17)23/h6-9,14-16H,10-13H2,1-5H3,(H,21,24)

InChI Key

ZMXKCODNUGRFMW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CN(CC(C)C)CC(C)C

Origin of Product

United States

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